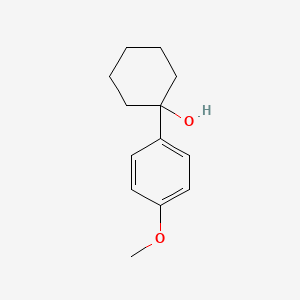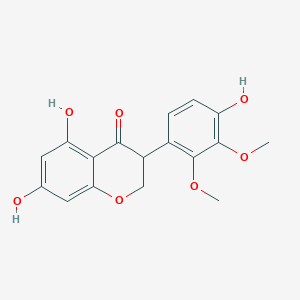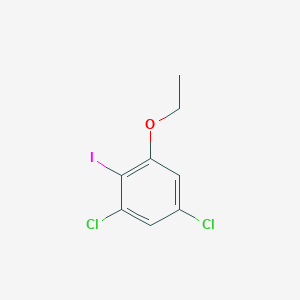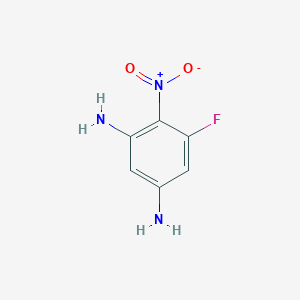
1-(4-Methoxyphenyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H18O2. It is a white crystalline solid that is soluble in organic solvents like dichloromethane and methanol but insoluble in water . This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science.
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)cyclohexan-1-ol can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenylacetonitrile with cyclohexanone in the presence of an alkali alkoxide in methanol or ethanol to form 1-(cyano-4-methoxyphenyl)methylcyclohexanol. This intermediate is then hydrogenated using a hydrogenation catalyst and an inorganic acid to yield this compound .
Another method involves the electrochemical deconstructive functionalization of cycloalkanols via alkoxy radicals enabled by proton-coupled electron transfer (PCET). This method is applicable across a diverse array of substituted cycloalkanols and can be performed on a gram scale in continuous single-pass flow .
Industrial Production Methods
Industrial production of this compound often involves the use of dual catalysts like Co-NiO, which enhances the reaction rate and yield. The process typically includes dissolving 1-cyano-(4-methoxyphenyl)methylcyclohexanol in an organic solvent, adding the catalyst, and reacting under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
1-(4-Methoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or other reduced derivatives.
Substitution: Produces substituted phenylcyclohexanols.
科学的研究の応用
1-(4-Methoxyphenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)cyclohexan-1-ol involves its interaction with molecular targets and pathways. For example, in electrochemical reactions, the compound undergoes oxidation to form alkoxy radicals, which then participate in various bond-forming processes. These radicals can undergo β-scission processes, hydrogen atom transfers, and addition to π-systems, leading to the formation of functionalized products .
類似化合物との比較
1-(4-Methoxyphenyl)cyclohexan-1-ol is similar to compounds like venlafaxine and desvenlafaxine, which are used as antidepressants. These compounds share a similar phenylcyclohexanol structure but differ in their functional groups and specific applications. For example, venlafaxine is a serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and anxiety disorders .
List of Similar Compounds
Venlafaxine: An antidepressant used to treat major depressive disorder and anxiety disorders.
Desvenlafaxine: An active metabolite of venlafaxine with similar therapeutic uses.
1-(4-Methoxyphenyl)cyclohexan-1-amine: A related compound with potential biological activities.
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8,14H,2-4,9-10H2,1H3 |
InChIキー |
FLYAGGNZYBWGJK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















